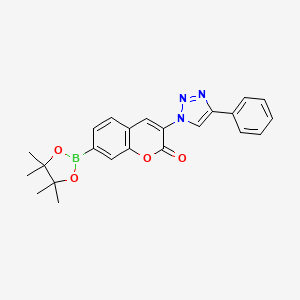
3-(4-Phenyl-1H-1,2,3-triazol-1-yl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Phenyl-1H-1,2,3-triazol-1-yl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-chromen-2-one is a synthetic organic compound that features a triazole ring, a boronate ester, and a chromenone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Phenyl-1H-1,2,3-triazol-1-yl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-chromen-2-one typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, where an azide and an alkyne react to form the triazole ring.
Introduction of the Boronate Ester: The boronate ester can be introduced via a Suzuki-Miyaura coupling reaction, where a boronic acid or ester reacts with a halogenated precursor.
Formation of the Chromenone Moiety: The chromenone structure can be synthesized through various methods, including the Pechmann condensation, where a phenol reacts with a β-keto ester in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or chromenone moieties.
Reduction: Reduction reactions could target the triazole ring or the chromenone structure.
Substitution: The boronate ester group is particularly reactive in substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) may be used.
Substitution: Palladium catalysts (e.g., Pd(PPh₃)₄) are often used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry
Catalysis: The compound could serve as a ligand in transition metal catalysis.
Organic Synthesis: It may be used as a building block for more complex molecules.
Biology
Drug Development:
Medicine
Therapeutics: The compound could be investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.
Industry
Materials Science: The boronate ester group could be used in the development of new materials, such as polymers or sensors.
作用機序
The mechanism by which this compound exerts its effects would depend on its specific application. In drug development, for example, it might interact with specific enzymes or receptors, modulating their activity. The triazole ring could engage in hydrogen bonding or π-π interactions, while the boronate ester might form reversible covalent bonds with biological targets.
類似化合物との比較
Similar Compounds
3-(4-Phenyl-1H-1,2,3-triazol-1-yl)-2H-chromen-2-one: Lacks the boronate ester group.
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-chromen-2-one: Lacks the triazole ring.
Uniqueness
The unique combination of the triazole ring, boronate ester, and chromenone moiety in 3-(4-Phenyl-1H-1,2,3-triazol-1-yl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-chromen-2-one provides a versatile platform for various applications, distinguishing it from other similar compounds.
特性
分子式 |
C23H22BN3O4 |
|---|---|
分子量 |
415.3 g/mol |
IUPAC名 |
3-(4-phenyltriazol-1-yl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)chromen-2-one |
InChI |
InChI=1S/C23H22BN3O4/c1-22(2)23(3,4)31-24(30-22)17-11-10-16-12-19(21(28)29-20(16)13-17)27-14-18(25-26-27)15-8-6-5-7-9-15/h5-14H,1-4H3 |
InChIキー |
CGNLSNZFSXUPKZ-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=C(C(=O)O3)N4C=C(N=N4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


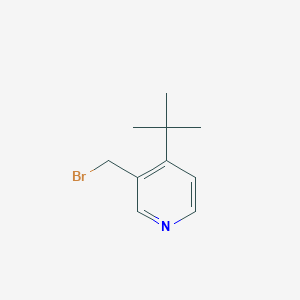
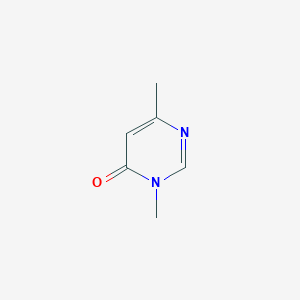
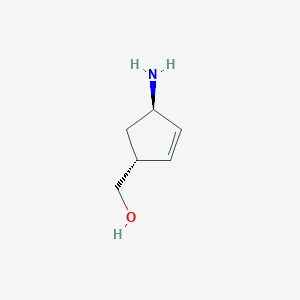



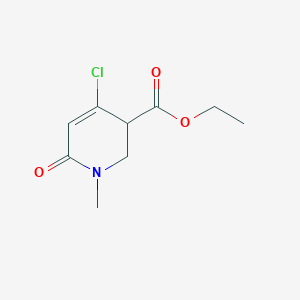
![N-propyl-1H-imidazo[4,5-d]pyridazin-4-amine](/img/structure/B15246805.png)
![Hexadecanoicacid,1-[[(hydroxypropoxyphosphinyl)oxy]methyl]-1,2-ethanediylester,sodiumsalt,(R)-](/img/structure/B15246829.png)


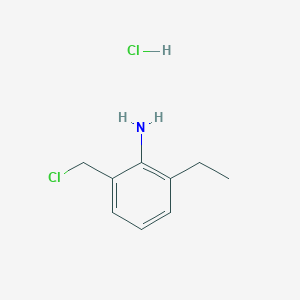
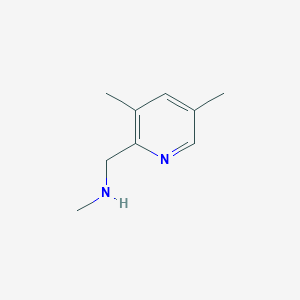
![tert-butyl-[(3Z)-3-[(2E)-2-[1-(1-iodopropan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-dimethylsilane](/img/structure/B15246841.png)
